5-[2-(4-chlorophenyl)ethylamino]-2H-1,2,4-triazin-3-one
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Overview
Description
5-[2-(4-chlorophenyl)ethylamino]-2H-1,2,4-triazin-3-one is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The compound also features a 4-chlorophenyl group and an ethylamino group attached to the triazine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)ethylamino]-2H-1,2,4-triazin-3-one typically involves the reaction of 4-chlorophenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with cyanogen bromide to yield the triazine ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)ethylamino]-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
5-[2-(4-chlorophenyl)ethylamino]-2H-1,2,4-triazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)ethylamino]-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and the 4-chlorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[[2-(4-chlorophenyl)ethylamino]methyl]pyrimidin-2-amine
- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
Uniqueness
5-[2-(4-chlorophenyl)ethylamino]-2H-1,2,4-triazin-3-one is unique due to its specific triazine ring structure combined with the 4-chlorophenyl and ethylamino groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its stability and versatility make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)ethylamino]-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-9-3-1-8(2-4-9)5-6-13-10-7-14-16-11(17)15-10/h1-4,7H,5-6H2,(H2,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJUTMZIKZYABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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